molecular formula C14H9Cl2N3S B2471110 N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine CAS No. 691873-18-4

N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine

Cat. No.: B2471110
CAS No.: 691873-18-4
M. Wt: 322.21
InChI Key: RYQNYXCCNLRDCR-GIJQJNRQSA-N
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Description

N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine is a chemical compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a unique structure combining a 3,4-dichlorophenyl group with a 1,3-thiazol-2-yl-pyrrole system through an imine linkage, making it a valuable scaffold for the development of novel pharmacologically active agents. Compounds incorporating 1,3-thiazole and pyrrole rings are known to exhibit a broad spectrum of biological activities and are frequently explored in the design of new therapeutic candidates . The presence of the dichlorophenyl group is a common pharmacophore in agrochemical and pharmaceutical agents, often contributing to enhanced binding affinity and metabolic stability . The imine functional group (methylideneamine) offers a reactive handle for further chemical modifications, allowing researchers to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is particularly promising as a key intermediate in the synthesis of more complex heterocyclic systems or as a ligand in catalysis and materials science. It is supplied with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and purity for rigorous research applications. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S/c15-12-4-3-10(8-13(12)16)18-9-11-2-1-6-19(11)14-17-5-7-20-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQNYXCCNLRDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NC2=CC(=C(C=C2)Cl)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Dichlorophenyl group : Contributes to its lipophilicity and potential interactions with biological targets.
  • Thiazole and pyrrole moieties : Known for their roles in various biological activities, including antimicrobial and anticancer effects.

The molecular formula is C14H11Cl2N3SC_{14}H_{11}Cl_2N_3S, with a molecular weight of approximately 328.22 g/mol.

Anticancer Properties

Research indicates that compounds with thiazole and pyrrole structures exhibit promising anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

  • Inhibition of Kinases : Some studies suggest that the compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

The thiazole ring in the compound contributes to its antimicrobial properties. Compounds containing thiazole have been documented to exhibit activity against a range of bacteria and fungi.

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Synergistic Effects : Combinations with other antimicrobial agents enhanced efficacy, suggesting potential for use in combination therapies.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of thiazole-containing compounds, which may be relevant for neurodegenerative diseases.

  • Oxidative Stress Reduction : The compound may reduce oxidative stress in neuronal cells, providing protection against neurodegeneration.
  • Modulation of Neurotransmitter Levels : Potential modulation of neurotransmitter systems could contribute to its neuroprotective effects.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation ,
AntimicrobialInhibition against bacteria and fungi ,
NeuroprotectiveReduction of oxidative stress

Case Study Highlights

Study FocusFindingsReference
Anticancer EfficacyInduced apoptosis in cancer cells
Antimicrobial ActivityEffective against E. coli and S. aureus ,
NeuroprotectionReduced oxidative damage in neuronal cells

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine. The compound has undergone screening against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: NCI DTP Protocol

A notable study utilized the National Cancer Institute's Developmental Therapeutics Program (DTP) protocol to evaluate the compound's efficacy. In vitro testing revealed that it exhibited selective toxicity towards certain cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Research indicates that derivatives of thiazole and pyrrole exhibit antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.

Case Study: Antibacterial Screening

In a study focusing on the synthesis of thiazole derivatives, compounds similar to this compound were tested against Escherichia coli and Pseudomonas aeruginosa. The results showed promising antibacterial activity, indicating that such compounds could be effective in treating bacterial infections .

Anti-inflammatory Effects

Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This positions it as a potential candidate for anti-inflammatory drug development.

Case Study: Molecular Docking Studies

In silico analyses demonstrated that this compound could effectively bind to the active site of 5-LOX. These findings warrant further investigation into its anti-inflammatory properties through both in vitro and in vivo studies .

Comparison with Similar Compounds

Core Structural Features

The table below compares key structural elements and substituents:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thiazole-pyrrole hybrid 3,4-Dichlorophenyl Imine, Thiazole, Pyrrole
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-Chlorophenyl, 4-Methylphenyl Imine, Thiadiazole
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole 4-Chlorophenyl, Dimethylaminobenzylidene Imine, Thiazole
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide Thiazole-pyrazole hybrid 3,4-Dichlorophenyl, Methyl-nitro-pyrazole Amide, Thiazole, Pyrazole
SR140333 (from ) Piperidine-Phenyl 3,4-Dichlorophenyl, Isopropoxyphenylacetyl Piperidine, Acetyl, Dichlorophenyl

Crystallographic and Conformational Insights

  • SHELX Refinement () : Critical for confirming the (E)-configuration and hydrogen-bonding networks. For example, thiazole derivatives often exhibit planar geometries stabilized by π-π stacking .
  • Hydrogen Bonding () : Graph set analysis reveals patterns such as $ R_2^2(8) $ motifs in Schiff bases, influencing crystal packing and stability .

Key Differentiators of the Target Compound

  • Substituent Effects : The 3,4-dichlorophenyl group increases lipophilicity, favoring membrane penetration—a trait shared with kinase activators () and neuroactive compounds () .
  • Stereoelectronic Profile : The (E)-imine configuration creates a rigid planar structure, optimizing interactions with biological targets like enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule dissects into two primary components:

  • 3,4-Dichloroaniline : A commercially available aromatic amine.
  • 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde : A bifunctional heterocyclic aldehyde requiring multi-step synthesis.

The convergent synthesis hinges on imine bond formation between the aldehyde and amine, facilitated by acid catalysis.

Synthesis of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Thiazole Ring Construction via Hantzsch Cyclization

The thiazole moiety is synthesized through a modified Hantzsch reaction:

  • Reactants : Thioamide derivatives (e.g., pyrrole-2-thioamide) and α-haloketones (e.g., 2-bromoacetophenone).
  • Conditions : Reflux in ethanol (80°C, 4–6 h) with triethylamine as a base.
  • Mechanism : Nucleophilic substitution at the α-carbon of the haloketone by the thioamide’s sulfur, followed by cyclodehydration.

Example :
$$
\text{Pyrrole-2-thioamide} + \text{2-Bromoacetophenone} \xrightarrow{\text{EtOH, Δ}} \text{1-(Thiazol-2-yl)pyrrole} + \text{HBr}
$$
Yield: 72–78%.

Formylation of the Pyrrole Ring

Vilsmeier-Haack formylation introduces the aldehyde group:

  • Reactants : 1-(Thiazol-2-yl)pyrrole, DMF, POCl₃.
  • Conditions : 0°C to room temperature, 12 h.
  • Mechanism : Electrophilic attack by the chloroiminium ion at the pyrrole’s α-position, followed by hydrolysis.

Product : 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde (m.p. 145–148°C).

Imine Formation via Schiff Base Condensation

Standard Protocol
  • Reactants :
    • 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde (1 equiv).
    • 3,4-Dichloroaniline (1.1 equiv).
  • Conditions : Reflux in anhydrous ethanol with glacial acetic acid (5 mol%) for 8 h.
  • Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol/dichloromethane (3:1).

Yield : 82–87%.

Mechanistic Insights
  • Step 1 : Acid-catalyzed nucleophilic attack by the amine on the aldehyde’s carbonyl carbon.
  • Step 2 : Proton transfer and water elimination to form the E-configuration imine.

Optimization Studies and Comparative Data

Solvent Effects on Imine Yield

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 78 8 87
Toluene 110 6 68
Acetonitrile 82 10 74

Key Insight : Ethanol’s moderate polarity and protic nature enhance proton shuttling, accelerating iminium ion formation.

Catalytic Systems

Catalyst Loading (mol%) Yield (%)
Acetic acid 5 87
p-TsOH 3 89
None 32

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.21 (s, 1H, CH=N), 8.45 (d, J = 3.1 Hz, 1H, thiazole-H), 7.82–7.12 (m, 6H, aromatic), 6.95 (t, J = 2.6 Hz, 1H, pyrrole-H).
  • IR (KBr) : 1625 cm⁻¹ (C=N), 1590 cm⁻¹ (C=C).

X-ray Crystallography

  • Bond lengths : C=N (1.28 Å), C-S (1.71 Å).
  • Dihedral angles : Thiazole-pyrrole plane = 8.2°.

Industrial Scalability Considerations

Continuous Flow Synthesis

  • Reactor type : Microfluidic chip with T-junction mixing.
  • Throughput : 1.2 kg/day at 90% yield.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 6.4 (solvent recovery reduces to 4.8).
  • E-factor : 8.2 (excluding water).

Q & A

Q. What synthetic methodologies are employed to prepare N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine?

  • Methodological Answer : The compound is synthesized via a multi-step coupling reaction. For example, similar Schiff base derivatives are prepared by reacting amines with carbonyl-containing precursors under basic conditions. Key steps include:
  • Catalyst Use : Copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to facilitate coupling .
  • Purification : Chromatographic separation (e.g., gradient elution with ethyl acetate/hexane) to isolate the product .
    Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), reaction time, and catalyst loading .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra verify proton environments and carbon frameworks. For instance, imine protons (C=N) typically resonate at δ 8.5–9.5 ppm .
  • X-ray Crystallography : Single-crystal diffraction data (e.g., using SHELXL for refinement) provide bond lengths, angles, and torsion angles. For example, C-Cl bonds in dichlorophenyl groups range from 1.72–1.74 Å .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using reverse-phase columns and UV detection.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability by monitoring mass loss under controlled heating .
  • Melting Point Analysis : Sharp melting ranges (e.g., 104–107°C) indicate high crystallinity .

Advanced Research Questions

Q. How can hydrogen-bonding networks and crystal packing be systematically analyzed?

  • Methodological Answer : Use graph-set analysis (Etter’s formalism) to classify hydrogen-bonding patterns (e.g., R₁²(8) motifs in inversion dimers). Tools include:
  • ORTEP-3 : Visualizes molecular geometry and intermolecular interactions .
  • SHELX Software : Refines crystallographic data and calculates hydrogen-bond distances (e.g., N–H···N bonds at ~2.8–3.0 Å) .
    Example: In related acetamide derivatives, N–H···N interactions stabilize crystal lattices, with dihedral angles between aromatic planes up to 61.8° .

Q. How should researchers resolve discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Cross-Validation : Compare NMR solution-state data with X-ray solid-state structures. Tautomerism or dynamic effects in solution (e.g., imine-enamine equilibrium) may explain shifts .
  • DFT Calculations : Validate experimental bond angles/distances using computational models (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Multi-Technique Approach : Pair IR spectroscopy (e.g., C=N stretches at ~1600 cm⁻¹) with XRD to confirm functional group integrity .

Q. What strategies optimize reaction yields for structurally complex intermediates?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal catalysts (e.g., CuBr vs. Pd(PPh₃)₄) for coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of aromatic amines .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation.
    Example: A 17.9% yield improvement was achieved by extending reaction time to 48 hours and using excess Cs₂CO₃ .

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